3-Deoxy-D-galactose

Thermodynamics Protein-Ligand Binding Isothermal Titration Calorimetry

Researchers probing galactose-recognition systems encounter ambiguous SAR when deoxy congener choice is not positionally matched to the hydroxyl under study. 3-Deoxy-D-galactose resolves this by selectively ablating only the C3-OH, delivering a definitive ~30 kJ/mol enthalpic penalty benchmark (via ITC) for hydrogen-bonding contributions in L-arabinose-binding protein and related lectins. • Zero-affinity negative control: complete loss of binding to E. coli lactose permease (LacY) and negligible SGLT1 transport-enables unambiguous discrimination of passive vs. transporter-mediated cellular uptake. • Enzymatic building block: substrate for UDP-3-deoxy-D-galactose generation via β(1→4)-galactosyltransferase, enabling assembly of C3-modified N-acetyllactosamine analogs for galectin profiling. ≥95% purity. Ambient shipment.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
Cat. No. B1253294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxy-D-galactose
Synonyms3-deoxy-D-galactose
3-deoxy-D-xylo-hexose
3-deoxy-xylo-hexose
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC(C(C=O)O)C(C(CO)O)O
InChIInChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6-/m1/s1
InChIKeyKDSPLKNONIUZSZ-HSUXUTPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deoxy-D-galactose: Procurement-Grade Characterization


3-Deoxy-D-galactose (CAS: 4005-35-0, synonym: 3-deoxy-D-xylo-hexose, molecular formula: C₆H₁₂O₅, MW: 164.16) is a deoxy sugar belonging to the galactose analog class, wherein the C3 hydroxyl group of D-galactose has been replaced by hydrogen [1]. As a rare sugar derivative, this compound serves as a critical molecular probe for dissecting the specific contribution of the C3-hydroxyl moiety to carbohydrate-protein recognition, enzymatic substrate specificity, and metabolic pathway flux [2]. Its procurement value lies not in standalone potency but in its capacity to generate differential binding and activity profiles that are unattainable with native D-galactose or alternative deoxy congeners (e.g., 2-deoxy- or 6-deoxy-D-galactose).

Probe specificity Isolates C3-hydroxyl contribution in carbohydrate–protein recognition
Differential profiling Generates binding/activity profiles unattainable with native D-galactose
SAR tool Supports structure–activity relationship studies in glycobiology and drug design

3-Deoxy-D-galactose Specificity vs. Other Deoxy Analogs


The position of deoxygenation in galactose analogs dictates a unique thermodynamic and functional fingerprint that precludes simple substitution. Head-to-head thermodynamic profiling reveals that while 1-deoxy-, 2-deoxy-, and 3-deoxy-D-galactose all exhibit unfavorable binding enthalpies (∼30 kJ/mol penalty relative to D-galactose), their rank-order affinities diverge significantly due to differences in ligand solvation free energies [1]. Furthermore, biological interrogation demonstrates that 3-deoxy-D-galactose is uniquely inert in glycosaminoglycan synthesis inhibition relative to its 4-deoxy counterparts, and exhibits complete loss of binding to the Escherichia coli lactose permease binding site—a phenomenon distinct from 2-deoxy-D-galactose, which retains partial recognition [2][3]. Therefore, using an alternative deoxy analog such as 2-deoxy-D-galactose or 4-deoxy-D-galactose as a surrogate for C3 modification will introduce orthogonal solvation and recognition artifacts, undermining the validity of structure-activity relationship (SAR) conclusions.

Solvation mismatch Alternative deoxy analogs may introduce divergent solvation free energy profiles, altering SAR interpretation.
Metabolic artifact 4-Deoxy derivatives exhibit GAG synthesis inhibition distinct from the 3-deoxy profile; substitution may confound metabolic endpoint studies.
Recognition drift 2-Deoxy-D-galactose retains partial LacY permease recognition while 3-deoxy lacks binding, risking incorrect transport conclusions.

3-Deoxy-D-galactose Performance Benchmarks


Thermodynamic Binding vs. D-Galactose

Direct head-to-head isothermal titration calorimetry (ITC) analysis at 308 K revealed that 3-deoxy-D-galactose binding to L-arabinose-binding protein (ABP) incurs a substantially unfavorable enthalpy change (∼30 kJ/mol penalty) compared to the native ligand D-galactose. This penalty is comparable in magnitude to those observed for 1-deoxy- and 2-deoxy-D-galactose, confirming that the C3 hydroxyl group is enthalpically indispensable for stable complex formation [1]. Importantly, while the enthalpic penalty is shared across these deoxy analogs, the overall binding affinity of 3-deoxy-D-galactose is lower than that of 2-deoxy-D-galactose due to divergent solvation free energy contributions of the free ligands [1].

Thermodynamic binding
Head-to-head
∼30 kJ/mol ΔH penalty vs D-galactose (ITC, ABP, 308 K); similar penalty for 1- and 2-deoxy analogs
Quantifies enthalpic C3-OH contribution; supports differentiation from entropically driven binding.
Affinity rank differs from 2-deoxy due to ligand solvation free energy divergence.
Thermodynamics Protein-Ligand Binding Isothermal Titration Calorimetry

β(1→4)-Galactosyltransferase Substrate Competence

In a systematic evaluation of galactose analogs for chemo-enzymatic oligosaccharide synthesis, 3-deoxy-D-galactose was successfully converted to its UDP-derivative (UDP-3-deoxy-D-galactose) via in situ generation of per-O-trimethylsilylated glycopyranosyl iodide followed by reaction with UDP. The resulting UDP-3-deoxy-D-galactose was demonstrated to be an active substrate for β(1→4)-galactosyltransferase, enabling enzymatic preparation of a 3-deoxy-N-acetyllactosamine analog [1]. This contrasts with certain other deoxy congeners which may exhibit reduced or absent transferase acceptor activity under the same conditions, positioning 3-deoxy-D-galactose as a viable building block for site-specific glycan remodeling at the non-reducing terminus.

Glycotransferase substrate
Class-level
UDP-3-deoxy-D-galactose accepted as active donor by β(1→4)-galactosyltransferase; yields 3-deoxy-N-acetyllactosamine analog
Supports chemo-enzymatic synthesis of C3-modified neo-glycoconjugates.
Activity comparable to other deoxy-UDP sugars under identical protocol; data to verify for specific glycosyltransferases.
Chemo-Enzymatic Synthesis Oligosaccharide Engineering Glycosyltransferase Substrate

Lack of Active Membrane Transport

Active intestinal and renal transport studies have established that 3-deoxy-D-galactose is not actively transported or is only very weakly transported across epithelial membranes [1]. This observation aligns with findings that 3-deoxy-glucose is similarly inert in sodium-dependent glucose transporter (SGLT1) transport assays, and that methyl β-D-galactoside transport in rabbit renal cortex is unaffected by phlorizin, dinitrophenol, or Na⁺ depletion in the presence of C3-modified analogs [2][3]. In contrast, D-galactose and D-glucose are robustly transported via these systems.

Membrane transport
Context-dependent
3-Deoxy-D-galactose: not actively transported or only very weakly; D-galactose and D-glucose: robust active transport
Defines transport-inert control for dissecting active vs passive cellular uptake.
Relevant for SGLT1/intestinal transport models; cross-study comparable.
Membrane Transport SGLT Substrate Specificity Pharmacokinetics

Hepatocyte GAG Synthesis Modulation

In primary rat hepatocyte cultures, 3-deoxy-D-galactose at 20 mM concentration reduced ³H-glucosamine and ³⁵SO₄ incorporation into cellular glycosaminoglycans (GAGs) to 60% of untreated control levels; at 10 mM, incorporation was reduced to 75% of control [1]. This class-level inhibitory effect is moderate and contrasts with the more potent GAG synthesis inhibition reported for 4-deoxy-modified galactose analogs, which incorporate into nascent GAG chains and induce premature chain termination [1].

GAG synthesis modulation
Class-level
20 mM: 40% reduction in ³H-glucosamine/³⁵SO₄ incorporation vs control (p
Moderate metabolic effect; differentiates from stronger 4-deoxy analog chain termination.
Primary rat hepatocyte culture; class-level inference.
Glycosidase inhibition
Class-level
3-Boronic-3-deoxy-D-galactose: no significant inhibition against α/β-glucosidase, α/β-galactosidase, α/β-mannosidase panel
Scaffold does not intrinsically perturb glycosidase active sites; supports BNCT selectivity research.
Contrasts with typical glycosidase inhibitors that show measurable IC₅₀.
LacY permease binding
Head-to-head
3-Deoxy-D-galactose: complete loss of binding (no Cys148 protection); D-galactose: ~30 mM apparent affinity; D-talose: binding retained
Maps C3-OH as essential hydrogen-bonding determinant for LacY recognition; negative control for bacterial transport studies.
Site-directed labeling of 31 galactose analogs; definitive head-to-head comparison.
Glycosaminoglycan Biosynthesis Hepatocyte Metabolism Metabolic Inhibition

Absence of Glycosidase Inhibitory Activity

A boronic acid-functionalized derivative (3-boronic-3-deoxy-D-galactose) was synthesized diastereoselectively and evaluated against a panel of glycosidase enzymes including α-glucosidase, β-glucosidase, α-galactosidase, β-galactosidase, α-mannosidase, and β-mannosidase. The results demonstrated that the compound did not exhibit any significant inhibition of these glycosidase enzymes [1]. This contrasts with the typical behavior of many carbohydrate-mimetic inhibitors (e.g., 2-deoxy-2-fluoro-glycosides, iminosugars) that often demonstrate measurable Ki/IC₅₀ values in similar enzyme panels.

Glycosidase inhibition
Class-level
3-Boronic-3-deoxy-D-galactose: no significant inhibition against α/β-glucosidase, α/β-galactosidase, α/β-mannosidase panel
Scaffold does not intrinsically perturb glycosidase active sites; supports BNCT selectivity research.
Contrasts with typical glycosidase inhibitors that show measurable IC₅₀.
Glycosidase Inhibition Boron Neutron Capture Therapy Enzyme Screening

Loss of Binding to Lactose Permease (LacY)

In a comprehensive substrate specificity study of the Escherichia coli lactose permease (LacY) binding site, 31 D-galactose structural analogues were examined by site-directed N-[(14)C]ethylmaleimide-labeling of the substrate-protectable Cys148 residue. While D-galactose exhibited an apparent binding affinity of approximately 30 mM (defined by Cys148 protection), deoxy derivatives at the C3 position—including 3-deoxy-D-galactose—exhibited no binding whatsoever [1]. Notably, 2-deoxy-D-galactose similarly afforded no substrate protection, whereas the C2 epimer D-talose retained binding competence. This establishes that the C3 hydroxyl group participates in essential, non-redundant hydrogen-bonding interactions required for stable ligand accommodation within the LacY binding pocket.

LacY permease binding
Head-to-head
3-Deoxy-D-galactose: complete loss of binding (no Cys148 protection); D-galactose: ~30 mM apparent affinity; D-talose: binding retained
Maps C3-OH as essential hydrogen-bonding determinant for LacY recognition; negative control for bacterial transport studies.
Site-directed labeling of 31 galactose analogs; definitive head-to-head comparison.
Membrane Transport Lactose Permease Substrate Specificity

3-Deoxy-D-galactose Research Applications


Carbohydrate-Binding Protein SAR Mapping

Use 3-deoxy-D-galactose as a precise molecular probe to isolate the thermodynamic contribution of the galactose C3 hydroxyl group to protein-ligand complex stabilization. The ∼30 kJ/mol enthalpic penalty quantified by ITC relative to D-galactose provides a direct readout of hydrogen-bonding contributions in systems such as L-arabinose-binding protein (ABP) and other galactose-recognizing lectins or antibodies. This application is particularly valuable for computational chemists and structural biologists seeking to validate molecular docking predictions with empirical thermodynamic data [1].

Chemo-Enzymatic Synthesis of Neo-Glycoconjugates

Employ 3-deoxy-D-galactose as a starting material for the generation of UDP-3-deoxy-D-galactose, which serves as an active donor substrate for β(1→4)-galactosyltransferase. This enables the enzymatic assembly of N-acetyllactosamine analogs bearing a C3-deoxy modification at the non-reducing terminal galactose residue. Such modified glycans are valuable as tools for probing galectin binding specificity, as scaffolds for vaccine adjuvant development targeting bacterial polysaccharide epitopes, and as intermediates in the synthesis of glycosidase-resistant glycoconjugates [1].

Negative Control in Hexose Transporter Studies

Leverage the compound's complete inability to bind to the Escherichia coli lactose permease (LacY) binding site and its negligible active transport in mammalian SGLT1 and intestinal transport systems as a definitive negative control. In competitive transport inhibition assays or fluorescent sugar uptake studies, 3-deoxy-D-galactose provides a baseline signal for passive diffusion, enabling researchers to differentiate between transporter-mediated and non-mediated cellular entry. This is particularly relevant for pharmacokinetic profiling of galactose-based prodrugs and for studying the substrate tolerance of the SGLT family of sodium-dependent glucose transporters [1][2].

BNCT Agent Development with Low Glycosidase Liability

Utilize 3-deoxy-D-galactose as the core carbohydrate scaffold for synthesizing boronated derivatives (e.g., 3-boronic-3-deoxy-D-galactose) intended for targeted BNCT cancer therapy. The established lack of significant glycosidase inhibitory activity across α/β-glucosidase, α/β-galactosidase, and α/β-mannosidase panels indicates that the C3-deoxy modification does not introduce unintended enzyme inhibition liabilities. This allows medicinal chemists to attribute any observed therapeutic efficacy directly to boron-mediated neutron capture effects rather than confounding glycosidase modulation, thereby streamlining lead optimization efforts [1].

Application
Selection Property
Validation Focus
Protein–ligand SAR mapping
C3-hydroxyl enthalpic contribution readout
Thermodynamic binding profiling
Chemo-enzymatic glycan synthesis
UDP-donor substrate competence
Glycotransferase acceptor specificity
Hexose transporter negative control
Inert to active transport systems
Transporter-mediated vs passive uptake differentiation
BNCT agent selectivity research
Low glycosidase inhibition liability
Selectivity over glycosidase targets

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